molecular formula C17H14ClN3O2 B11293442 N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide

Cat. No.: B11293442
M. Wt: 327.8 g/mol
InChI Key: KOCSSUKLJOMGJN-UHFFFAOYSA-N
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Description

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions. The presence of a chlorophenyl group further enhances its reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the chlorophenyl group. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The chlorophenyl group can be introduced through a substitution reaction using a chlorinated benzene derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide exerts its effects involves interactions with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-oxadiazole derivatives and chlorophenyl-containing molecules. Examples include:

  • 3-(4-chlorophenyl)-1,2,4-oxadiazole
  • N-(4-chlorophenyl)propanamide

Uniqueness

What sets N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide apart is the combination of the oxadiazole ring and the chlorophenyl group, which imparts unique reactivity and potential for diverse applications. Its stability and versatility make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

N-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide

InChI

InChI=1S/C17H14ClN3O2/c1-2-15(22)19-14-9-5-12(6-10-14)17-20-16(21-23-17)11-3-7-13(18)8-4-11/h3-10H,2H2,1H3,(H,19,22)

InChI Key

KOCSSUKLJOMGJN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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